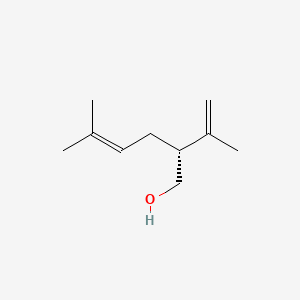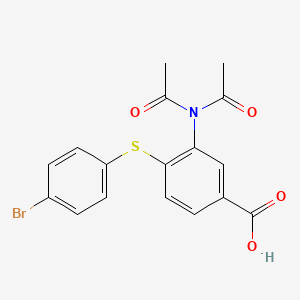
Lavandulol
Descripción general
Descripción
®-Lavandulol is a naturally occurring monoterpenoid alcohol found in various essential oils, particularly in lavender oil. It is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries. The compound has the molecular formula C10H18O and features a chiral center, making it optically active.
Mecanismo De Acción
Target of Action
Lavandulol, also known as ®-Lavandulol, is a monoterpene alcohol found in a variety of essential oils such as lavender oil It’s known that this compound and its esters are used in the perfume industry and have been identified as insect pheromones .
Mode of Action
It’s known that the physiological effects of lavender, which contains this compound, on the sympathetic nervous system activity are attributed to a camp-based mechanism
Biochemical Pathways
This compound is part of the monoterpenoids, which are synthesized in the 2-C-methyl-D-erythritol-4-phosphate pathway (MEP) or the mevalonate pathway (MVA). MEP is localized in plastids and generates IPP and DMAPP, which later serve for producing monoterpenes, diterpenes, and tetraterpenes .
Pharmacokinetics
It’s known that the essential oils containing this compound are widely used in various industries such as pharmaceuticals, food, flavor, cosmetics, perfumery, and aromatherapy
Result of Action
It’s known that lavender, which contains this compound, has antifungal, antibacterial, neurologic, antimicrobial, anti-parasitic, anti-diabetic, and analgesic effects among others
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the content and composition of this compound in lavender can vary depending on the geographic area, occurrence, and morphogenetic factors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
®-Lavandulol can be synthesized through several methods, including:
Hydrolysis of Lavandulyl Acetate: This method involves the hydrolysis of lavandulyl acetate using a base such as sodium hydroxide to yield ®-Lavandulol.
Reduction of Lavandulal: Lavandulal can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to produce ®-Lavandulol.
Industrial Production Methods
In industrial settings, ®-Lavandulol is often extracted from lavender oil through steam distillation. The essential oil is then subjected to fractional distillation to isolate ®-Lavandulol.
Análisis De Reacciones Químicas
Types of Reactions
®-Lavandulol undergoes various chemical reactions, including:
Oxidation: ®-Lavandulol can be oxidized to form lavandulal using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form lavandulane using strong reducing agents.
Substitution: ®-Lavandulol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents.
Major Products Formed
Oxidation: Lavandulal.
Reduction: Lavandulane.
Substitution: Halogenated derivatives of ®-Lavandulol.
Aplicaciones Científicas De Investigación
®-Lavandulol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Comparación Con Compuestos Similares
®-Lavandulol can be compared with other similar monoterpenoid alcohols such as:
Geraniol: Another monoterpenoid alcohol with a rose-like aroma, used in perfumery and flavoring.
Linalool: Found in many essential oils, known for its floral scent and used in cosmetics and cleaning products.
Citronellol: A monoterpenoid alcohol with a citrus-like aroma, used in insect repellents and fragrances.
Uniqueness
®-Lavandulol is unique due to its specific floral aroma and its presence in lavender oil, which distinguishes it from other monoterpenoid alcohols.
Propiedades
IUPAC Name |
(2R)-5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVXBFUKBZRMKR-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CO)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H](CO)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017547 | |
| Record name | Lavandulol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498-16-8 | |
| Record name | (-)-Lavandulol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lavandulol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lavandulol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAVANDULOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2QB7QHN63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-Lavandulol interact with its target in insects, and what are the downstream effects?
A1: (R)-Lavandulol acts as an antagonist of the vine mealybug (Planococcus ficus) pheromone system. [] While not a pheromone itself, it disrupts the normal pheromone response by interfering with the binding of the primary pheromone components, (S)-lavandulyl senecioate [(S)-LS] and (S)-lavandulyl isovalerate [(S)-LI], to their olfactory receptors. [] This disrupts the male mealybug's ability to locate females, hindering mating and potentially controlling population growth.
Q2: What is the structural characterization of (R)-Lavandulol?
A2: (R)-Lavandulol has the molecular formula C10H18O and a molecular weight of 154.25 g/mol. [, ] While the provided abstracts don't offer detailed spectroscopic data, it's characterized by a chiral center and a primary alcohol functional group. The stereochemistry at this chiral center dictates its biological activity.
Q3: Can you describe the synthesis of (R)-Lavandulol?
A3: Several synthetic routes to enantiomerically pure (R)-Lavandulol have been explored:
- Asymmetric α-Alkylation: This method uses chiral auxiliaries like (2R)-N-(3'-methylbut-3'enoyl)-bornane-10,2-sultame to achieve diastereoselective alkylation of α,β-unsaturated esters, ultimately yielding (R)-Lavandulol. []
- Lipase-catalyzed Resolution: Racemic lavandulol can be resolved into its enantiomers using lipase-catalyzed acylation with succinic anhydride. This enzymatic method selectively acylates the (S)-enantiomer, allowing for the isolation of enantiomerically pure (R)-Lavandulol. []
- Enantio- and Diastereoselective Protonation: This approach employs photochemical reactions to generate specific diastereomers, which are then subjected to diastereoselective protonation, ultimately leading to the synthesis of (R)-Lavandulol. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B1235599.png)
![(1R,9R)-6,11,12-trihydroxy-5,13-dimethoxy-1,9-dimethyl-16-oxo-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene-3-carbaldehyde](/img/structure/B1235603.png)
![(1S,5R,13R,18R)-10-methoxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one](/img/structure/B1235604.png)






